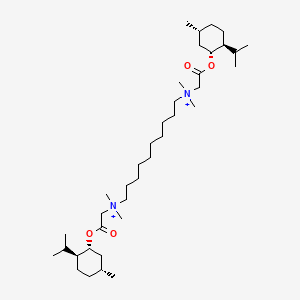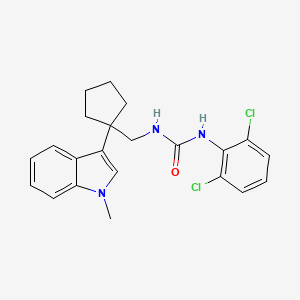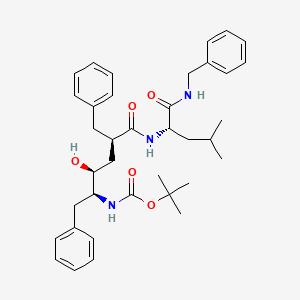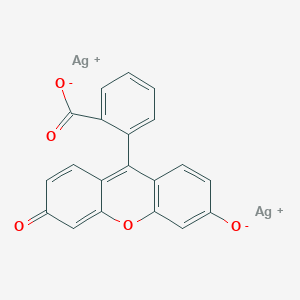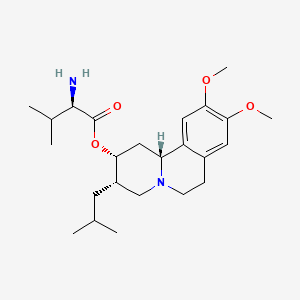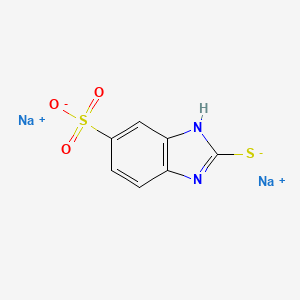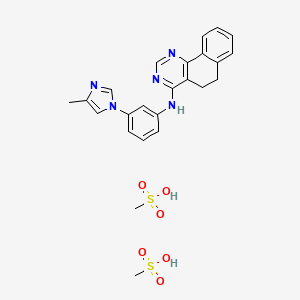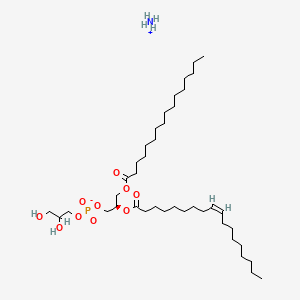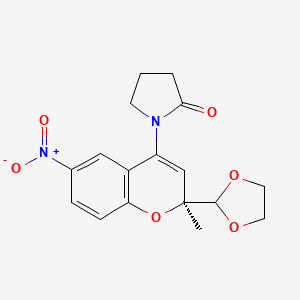
Sodium N-lauroylaspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium N-lauroylaspartate is a surfactant derived from aspartic acid and lauric acid. It is known for its mildness and biodegradability, making it a popular choice in personal care products such as shampoos, body washes, and facial cleansers. The compound is valued for its ability to create a rich, stable foam and its compatibility with various skin types.
准备方法
Synthetic Routes and Reaction Conditions: Sodium N-lauroylaspartate is synthesized through the acylation of aspartic acid with lauric acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Acylation: Aspartic acid reacts with lauric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form N-lauroylaspartic acid.
Neutralization: The N-lauroylaspartic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the acylation and neutralization steps are carefully controlled to ensure high yield and purity. The process may include additional purification steps such as crystallization or filtration to remove impurities.
化学反应分析
Types of Reactions: Sodium N-lauroylaspartate primarily undergoes hydrolysis and saponification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions:
Hydrolysis: In acidic or basic conditions, this compound can be hydrolyzed to lauric acid and aspartic acid.
Saponification: In the presence of a strong base like sodium hydroxide, it can undergo saponification to yield sodium laurate and aspartic acid.
Major Products:
Hydrolysis Products: Lauric acid and aspartic acid.
Saponification Products: Sodium laurate and aspartic acid.
科学研究应用
Sodium N-lauroylaspartate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell culture media and other biological assays due to its mildness and low toxicity.
Medicine: Investigated for its potential use in drug delivery systems, particularly for its ability to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in personal care products, detergents, and cleaning agents due to its excellent foaming properties and biodegradability.
作用机制
The primary mechanism by which sodium N-lauroylaspartate exerts its effects is through its surfactant properties. It reduces the surface tension of water, allowing for better interaction between water and oils or dirt. This makes it effective in cleaning and emulsifying applications. At the molecular level, it interacts with lipid membranes, enhancing the solubility of hydrophobic compounds and facilitating their removal or delivery.
相似化合物的比较
Sodium N-lauroylaspartate can be compared with other surfactants such as sodium lauryl sulfate, sodium cocoyl isethionate, and sodium lauroyl sarcosinate.
Sodium Lauryl Sulfate: Known for its strong cleaning power but can be irritating to the skin. This compound is milder and less likely to cause irritation.
Sodium Cocoyl Isethionate: Another mild surfactant, often used in similar applications. This compound has comparable mildness but may offer better biodegradability.
Sodium Lauroyl Sarcosinate: Similar in mildness and biodegradability, but this compound may provide better foaming properties.
Each of these compounds has unique properties that make them suitable for different applications, but this compound stands out for its combination of mildness, biodegradability, and effective foaming.
属性
CAS 编号 |
41489-18-3 |
|---|---|
分子式 |
C16H28NNaO5 |
分子量 |
337.39 g/mol |
IUPAC 名称 |
sodium;(2S)-2-(dodecanoylamino)butanedioate;hydron |
InChI |
InChI=1S/C16H29NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;+1/p-1/t13-;/m0./s1 |
InChI 键 |
IEXXLSKKBWIDAC-ZOWNYOTGSA-M |
手性 SMILES |
[H+].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+] |
规范 SMILES |
[H+].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


